

# Application Notes and Protocols: In Vitro Lipoprotein Oxidation Inhibition Assay with NOC 18

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## Compound of Interest

Compound Name: NOC 18

Cat. No.: B8811787

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## Introduction

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Oxidized LDL (oxLDL) contributes to the formation of foam cells, endothelial dysfunction, and the inflammatory cascade within the arterial wall. Consequently, the inhibition of LDL oxidation is a key therapeutic target for the prevention and treatment of cardiovascular diseases. Nitric oxide (NO) has been identified as a potent endogenous inhibitor of lipid peroxidation. **NOC 18** is a well-characterized NONOate that spontaneously decomposes to release NO over a prolonged period, making it a suitable tool for in vitro studies of NO's protective effects.

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of **NOC 18** on copper-mediated LDL oxidation. The assay can be quantified by monitoring the formation of conjugated dienes and by measuring thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.

## Data Presentation

The inhibitory effect of **NOC 18** on  $\text{Cu}^{2+}$ -induced LDL oxidation can be quantified by measuring the extension of the lag phase in conjugated diene formation and the reduction in TBARS

levels. The following tables summarize expected dose-dependent effects.

Table 1: Effect of **NOC 18** on the Lag Phase of Cu<sup>2+</sup>-Induced LDL Oxidation

NOC 18 Concentration (μM)	Lag Phase (minutes)	% Increase in Lag Phase
0 (Control)	60 ± 5	0%
10	90 ± 7	50%
25	135 ± 10	125%
50	210 ± 15	250%
100	300 ± 20	400%

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Dose-Dependent Inhibition of TBARS Formation by **NOC 18** in Cu<sup>2+</sup>-Induced LDL Oxidation

NOC 18 Concentration (μM)	TBARS (nmol MDA/mg LDL protein)	% Inhibition of TBARS Formation
0 (Control)	25 ± 2.0	0%
10	17.5 ± 1.5	30%
25	11.3 ± 1.0	55%
50	6.3 ± 0.5	75%
100	3.8 ± 0.3	85%

Data are presented as mean ± standard deviation and are illustrative. MDA: Malondialdehyde.

## Experimental Protocols

### Isolation of Low-Density Lipoprotein (LDL)

This protocol describes the isolation of LDL from human plasma using a precipitation method.

Materials:

- Human plasma (collected in tubes containing EDTA)
- LDL precipitation reagent (e.g., heparin-citrate solution)
- Phosphate-buffered saline (PBS), pH 7.4
- Refrigerated centrifuge
- Dialysis tubing (10 kDa MWCO)

Procedure:

- Centrifuge fresh human plasma at 2,000 x g for 15 minutes at 4°C to remove any cellular debris.
- To the plasma, add the LDL precipitation reagent according to the manufacturer's instructions.
- Incubate the mixture on ice for 30 minutes to allow for the precipitation of LDL.
- Centrifuge at 2,000 x g for 20 minutes at 4°C to pellet the LDL.
- Carefully decant and discard the supernatant.
- Resuspend the LDL pellet in cold PBS.
- To remove the precipitation reagent and other contaminants, dialyze the resuspended LDL against PBS at 4°C overnight with at least two changes of buffer.
- Determine the protein concentration of the isolated LDL using a standard protein assay (e.g., BCA or Lowry assay).
- Store the purified LDL at 4°C and use within one week.

## Preparation of NOC 18 Stock Solution

Materials:

- **NOC 18** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes

Procedure:

- Due to its light sensitivity, handle **NOC 18** in a darkened environment.
- Prepare a 10 mM stock solution of **NOC 18** by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.24 mg of **NOC 18** (MW: 224.2 g/mol ) in 1 mL of DMSO.
- Vortex the solution until the **NOC 18** is completely dissolved.
- Aliquot the stock solution into small, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
- Store the aliquots at -80°C.

## In Vitro LDL Oxidation Inhibition Assay

This assay measures the effect of **NOC 18** on the kinetics of LDL oxidation induced by copper sulfate (CuSO<sub>4</sub>).

### 3.1. Continuous Monitoring of Conjugated Diene Formation

Materials:

- Isolated LDL (0.5 mg/mL in PBS)
- **NOC 18** stock solution (10 mM in DMSO)
- CuSO<sub>4</sub> solution (1 mM in deionized water)

- PBS, pH 7.4
- UV-transparent 96-well plate or quartz cuvettes
- Spectrophotometer capable of reading absorbance at 234 nm at regular intervals

#### Procedure:

- In a UV-transparent 96-well plate or cuvettes, prepare the reaction mixtures as follows:
  - Control: 100  $\mu$ L of LDL solution (0.5 mg/mL) + x  $\mu$ L PBS + 1  $\mu$ L DMSO (vehicle control).
  - **NOC 18** Samples: 100  $\mu$ L of LDL solution (0.5 mg/mL) + (x-1)  $\mu$ L PBS + 1  $\mu$ L of desired **NOC 18** working solution. (Prepare serial dilutions of the 10 mM stock in DMSO to achieve final concentrations ranging from 10-100  $\mu$ M).
- Pre-incubate the mixtures at 37°C for 15 minutes.
- Initiate the oxidation reaction by adding 10  $\mu$ L of 1 mM CuSO<sub>4</sub> to each well (final concentration of CuSO<sub>4</sub> will be approximately 10  $\mu$ M).
- Immediately place the plate/cuvettes in the spectrophotometer and begin monitoring the absorbance at 234 nm every 5 minutes for a period of 4-6 hours at 37°C.
- Plot the absorbance at 234 nm against time. The lag phase is determined as the intercept of the tangent of the propagation phase with the initial absorbance line.

### 3.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

#### Materials:

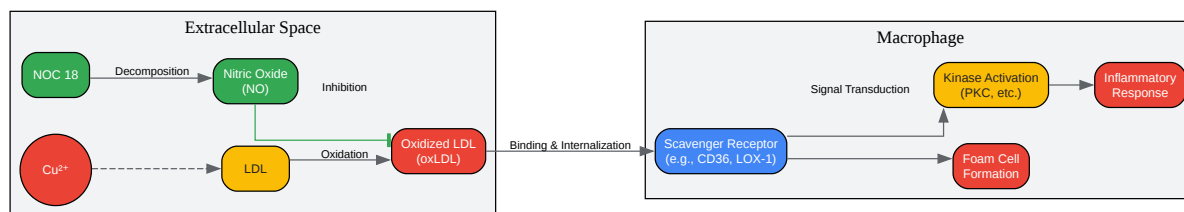
- Oxidized LDL samples from the inhibition assay
- Trichloroacetic acid (TCA) solution (20% w/v)
- Thiobarbituric acid (TBA) solution (0.67% w/v)

- Malondialdehyde (MDA) standard solution
- Heating block or water bath at 95°C
- Centrifuge
- Spectrophotometer

Procedure:

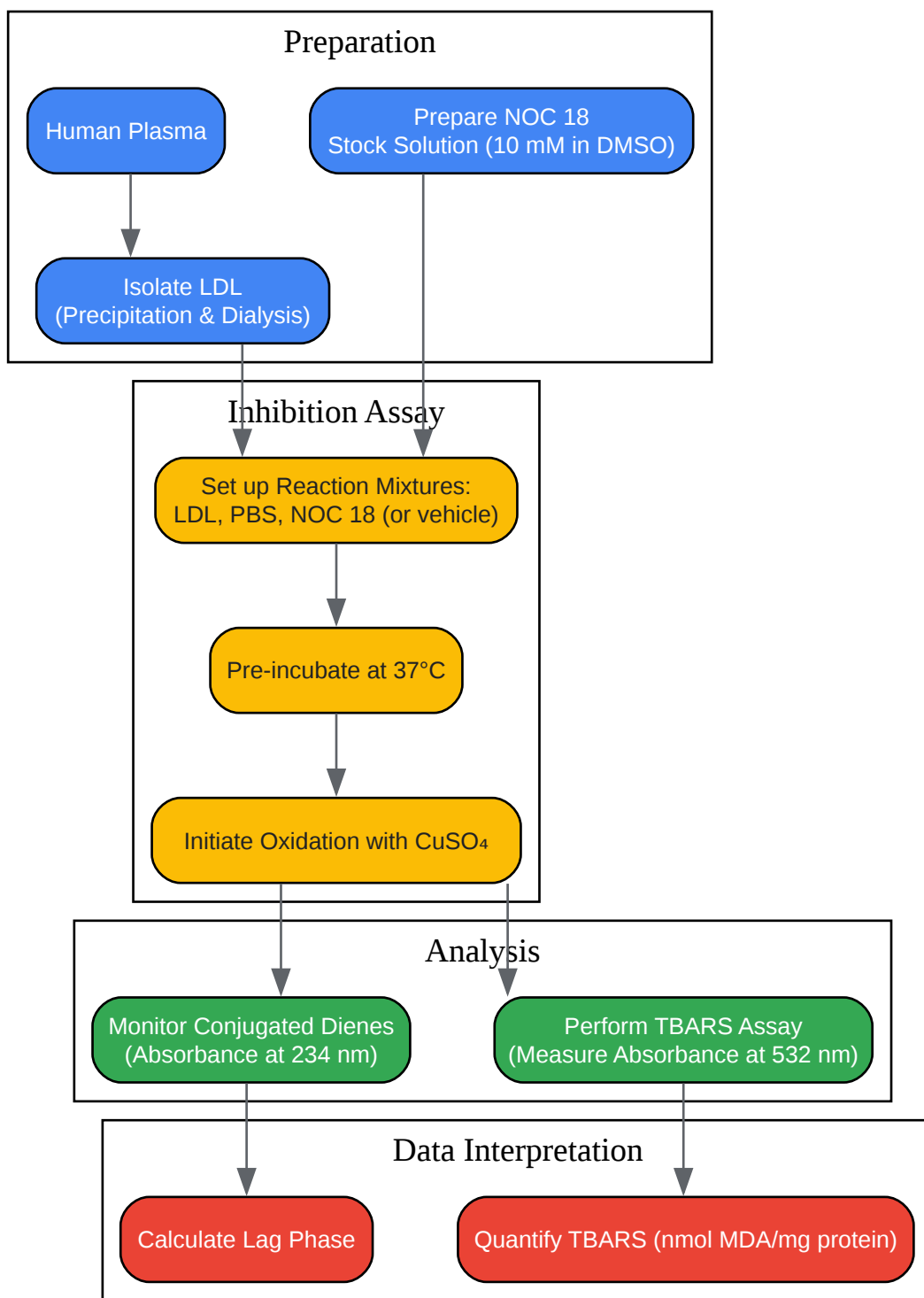
- At the end of the 4-6 hour incubation period from the conjugated diene assay, stop the oxidation reaction by placing the samples on ice.
- To 100 µL of each reaction mixture, add 200 µL of 20% TCA and vortex to precipitate the protein.
- Incubate on ice for 15 minutes.
- Centrifuge at 3,000 x g for 10 minutes.
- Transfer 200 µL of the supernatant to a new tube.
- Add 200 µL of 0.67% TBA solution to the supernatant.
- Incubate the mixture at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct (a pink chromogen).
- Cool the samples to room temperature.
- Measure the absorbance of the solution at 532 nm.
- Prepare a standard curve using known concentrations of MDA.
- Calculate the concentration of TBARS in each sample (expressed as nmol MDA equivalents/mg of LDL protein).

## Mandatory Visualizations



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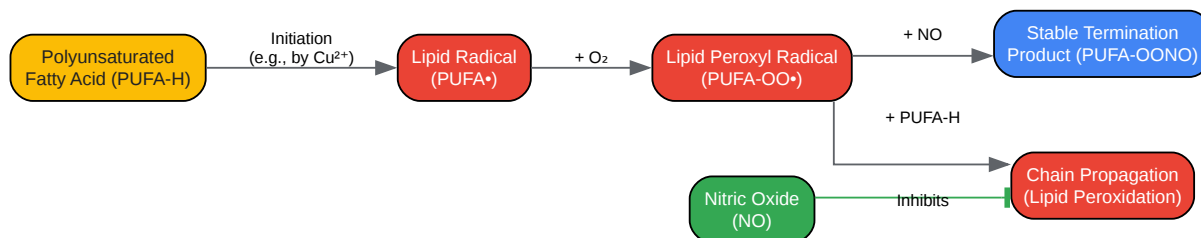
Caption: Signaling pathway of LDL oxidation and its uptake by macrophages.



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Caption: Experimental workflow for the LDL oxidation inhibition assay.





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